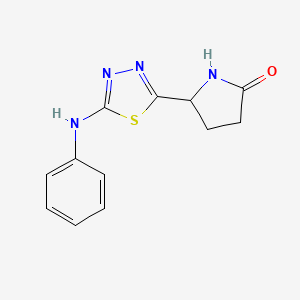![molecular formula C17H21Br2NO4 B13373296 Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B13373296.png)
Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a dibromophenoxy group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Dibromophenoxy Intermediate: The starting material, 2,4-dibromophenol, is reacted with an appropriate alkylating agent to form 2-(2,4-dibromophenoxy)propanoic acid.
Coupling with Piperidine: The intermediate is then coupled with piperidine under suitable conditions to form the desired piperidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:
2,4-dibromophenyl 2,4,6-tribromophenyl ether: Another brominated compound with different substitution patterns.
2,4-dibromophenyl 3,4-dibromophenyl ether: A similar compound with different bromine positions.
Eigenschaften
Molekularformel |
C17H21Br2NO4 |
|---|---|
Molekulargewicht |
463.2 g/mol |
IUPAC-Name |
ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H21Br2NO4/c1-3-23-17(22)12-6-8-20(9-7-12)16(21)11(2)24-15-5-4-13(18)10-14(15)19/h4-5,10-12H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
NZHKQUMJDFJBNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B13373216.png)
![2,2,3,3-tetramethyl-N-[2-(2-thienyl)ethyl]cyclopropanecarboxamide](/img/structure/B13373218.png)
![(2'S,3R,7a'S)-5-chloro-N-(2,5-dimethoxyphenyl)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13373220.png)
![(2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373222.png)
![4-[(4-oxo-5-phenyl-1,4-dihydro-3H-pyrano[3,4-b]quinolin-3-ylidene)methyl]benzonitrile](/img/structure/B13373228.png)


![3-[(Benzylsulfanyl)methyl]-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373242.png)
![methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373250.png)
![1-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B13373253.png)

![N-[(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B13373265.png)
![N-{[(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13373275.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373284.png)
